molecular formula C16H20N2O8 B2447811 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid CAS No. 353793-01-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid

Cat. No.: B2447811
CAS No.: 353793-01-8
M. Wt: 368.342
InChI Key: COVIXKYXTKMHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid is a complex organic compound that features a benzodioxin ring fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with morpholine and acetic anhydride under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated or N-arylated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both a benzodioxin and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.C2H2O4/c17-14(10-16-3-5-18-6-4-16)15-11-1-2-12-13(9-11)20-8-7-19-12;3-1(4)2(5)6/h1-2,9H,3-8,10H2,(H,15,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVIXKYXTKMHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.